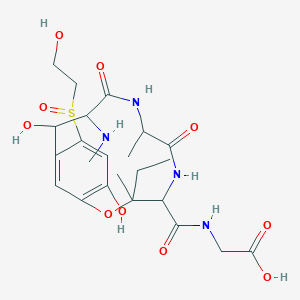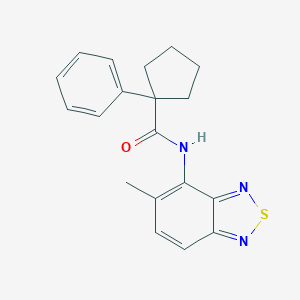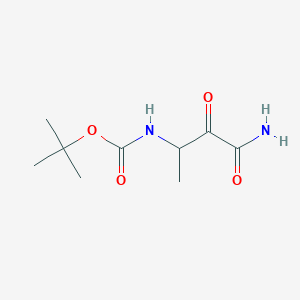![molecular formula C18H19BrN2O2 B235373 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BML-210 is a member of the phenylacetamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
作用机制
The exact mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory cytokines and prostaglandins. This compound may also act by modulating the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects
Studies have shown that this compound can have a number of biochemical and physiological effects. These include reducing the production of inflammatory cytokines, reducing the infiltration of inflammatory cells, and reducing pain in animal models of inflammatory and neuropathic pain.
实验室实验的优点和局限性
One advantage of using N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide in lab experiments is that it is a relatively straightforward compound to synthesize. This means that it can be readily produced in a laboratory setting. Additionally, this compound has been shown to have potential therapeutic properties, which makes it an attractive compound for further study.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This means that further research is needed to fully elucidate the compound's therapeutic potential. Additionally, the effects of this compound on human subjects are not yet known, which means that further research is needed to determine its safety and efficacy in humans.
未来方向
There are a number of future directions that could be pursued in the study of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide. One area of research that could be explored is the compound's potential as an anti-inflammatory agent. This could involve further studies to determine the compound's mechanism of action and its effects on different types of inflammatory conditions.
Another area of research that could be explored is the compound's potential as an analgesic agent. This could involve further studies to determine the compound's effects on different types of pain, as well as its mechanism of action.
Finally, further research is needed to determine the safety and efficacy of this compound in humans. This could involve clinical trials to determine the compound's effects on different types of inflammatory and pain conditions, as well as its safety profile.
合成方法
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide involves a multi-step process that starts with the reaction of 3-bromo-4-nitroaniline and morpholine in the presence of a base to form 3-bromo-4-(4-morpholinyl)aniline. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
科学研究应用
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research that has focused on this compound is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the infiltration of inflammatory cells, suggesting that it may have potential as an anti-inflammatory agent.
Another area of research that has focused on this compound is its analgesic properties. Studies have shown that this compound can reduce pain in animal models of inflammatory and neuropathic pain, suggesting that it may have potential as an analgesic agent.
属性
分子式 |
C18H19BrN2O2 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC 名称 |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-13-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22) |
InChI 键 |
KJHUHJWNDRIWGM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)




![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)